molecular formula C11H13NO3 B12627498 Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate CAS No. 933782-80-0

Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate

Cat. No.: B12627498
CAS No.: 933782-80-0
M. Wt: 207.23 g/mol
InChI Key: NYMUGJHOXHESHN-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl aziridine-2-carboxylate with 4-methoxyphenyl derivatives under controlled conditions. For instance, a solution of ethyl succinyl chloride in acetonitrile can be added dropwise to a solution of methyl aziridine-2-carboxylate and triethylamine in acetonitrile at low temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring opening.

    Substitution Reactions: Substitution reactions can occur at the aziridine ring or the methoxyphenyl group, leading to different derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield amino alcohols, while oxidation can produce aziridine N-oxides.

Scientific Research Applications

Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate primarily involves its reactivity towards nucleophiles. The high strain energy of the aziridine ring facilitates nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in both synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

933782-80-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-9)12-7-10(12)11(13)15-2/h3-6,10H,7H2,1-2H3

InChI Key

NYMUGJHOXHESHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC2C(=O)OC

Origin of Product

United States

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